

controlling precipitation in pamoate salt formation

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Compound Focus: Disodium pamoate monohydrate

CAS No.: 71607-30-2

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Pamoate Salt Formation: Technical Insights

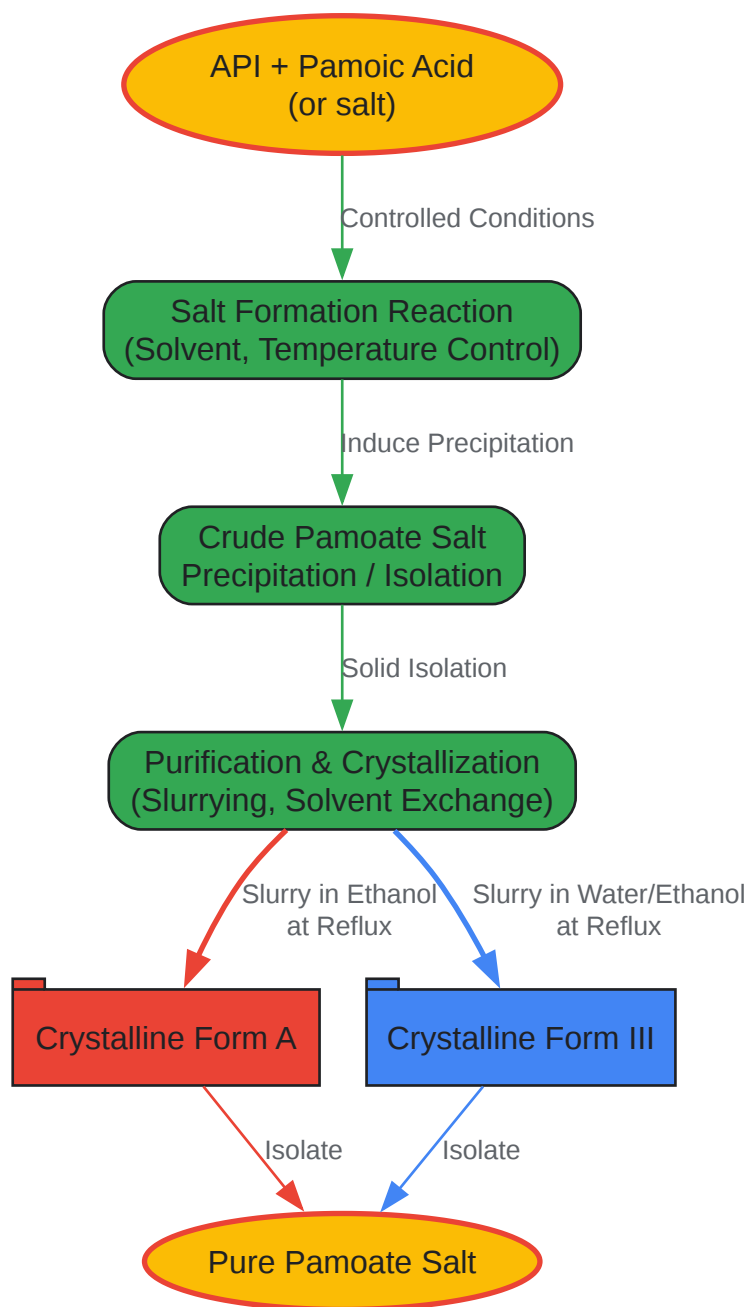
The following table summarizes the key pamoate salts and formation contexts identified in the search results. This illustrates the therapeutic relevance of this salt form but does not provide specific precipitation data.

Active Pharmaceutical Ingredient (API)	Pamoate Salt Mentioned	Therapeutic Area / Context	Key Points from Search Results
Donepezil, Rivastigmine, Memantine [1]	Yes	Neurological disorders (e.g., Alzheimer's)	Patent covers pamoate salts for these compounds, noting they can be formulated for injectable compositions [1].
Pyrvinium [2]	Yes	Antiparasitic / Investigational Anti-cancer	Patent describes processes for preparing and purifying different crystalline forms (Form A and Form III) of Pyrvinium Pamoate, involving specific solvent systems (water/ethanol) and temperature controls for precipitation and conversion [2].

Active Pharmaceutical Ingredient (API)	Pamoate Salt Mentioned	Therapeutic Area / Context	Key Points from Search Results
Monoamine Anti-Parkinson's Agents (e.g., Rotigotine) [3]	Yes	Parkinson's Disease	Patent claims pamoate salts of these agents, highlighting their use in long-acting injectable formulations , implying improved stability or sustained release properties [3].

General Workflow for Pamoate Salt Precipitation

The patents suggest a general methodology for forming and purifying pamoate salts, though exact parameters (molar ratios, concentration) are not specified. The following diagram outlines the core workflow based on the processes described for Pyrvinium Pamoate [2].



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Experimental Protocol for Crystalline Form Control The methodology below is adapted from a patent on Pyrvinium Pamoate, which exemplifies the detailed processes often used [2].

- **Objective:** To obtain pure crystalline forms of a pamoate salt.
- **Materials:** Crude pamoate salt, Ethanol, Water.
- **Procedure for Crystalline Form A:**
 - **Slurry:** The crude pamoate salt is suspended (slurried) in pure ethanol.
 - **Heat:** The mixture is heated to reflux temperature with stirring for a specified period.

- **Convert & Cool:** The process converts the solid to Form A. The suspension is then cooled to 20-30°C.
- **Isolate:** The resulting crystals of Form A are isolated by filtration or centrifugation.
- **Procedure for Crystalline Form III:**
 - **Slurry:** Crystalline Form A is slurried in a mixture of water and ethanol.
 - **Heat & Separate:** The mixture is heated to reflux to convert it to Form III. The solid is separated from the hot solution (at 90-95°C) to prevent conversion back to other forms.
 - **Dry:** The isolated Form III crystals are dried.

Key Considerations for Your Experiments

While the search results lack specific FAQs, the patents highlight critical factors to investigate during process development [1] [2] [3].

- **Solvent Selection:** The choice of solvent (e.g., pure ethanol vs. water/ethanol mixtures) is a critical variable that can determine the resulting crystalline form, as shown in the workflow above [2].
- **Temperature Control:** The temperature during precipitation, slurrying, and isolation is crucial. Some forms are stable only at high temperatures and may convert upon cooling if not handled correctly [2].
- **Stoichiometry and Purity:** One patent emphasizes an advantage of their process is using a precise molar ratio of starting materials to obtain the final product with **high yield and purity**, simplifying later purification [2].
- **Objective-Driven Form Selection:** The formation of different solid forms (polymorphs) is intentional. These forms can have different properties critical for drug development, such as **stability, solubility, and bioavailability** [2]. The choice of form will depend on the desired final product profile, such as a long-acting injectable [3].

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References

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